N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-15-10-12-16(13-11-15)23(5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDLUYZPWFTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known by its CAS Number 862813-75-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole structure, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 350.41 g/mol |
| CAS Number | 862813-75-0 |
Research indicates that compounds similar to this compound may interact with various biological pathways. The indole moiety is particularly noted for its ability to modulate neurotransmitter systems, potentially influencing both central nervous system (CNS) activity and peripheral effects.
Key Mechanisms:
- Serotonergic Activity : Indole derivatives often exhibit interactions with serotonin receptors, which can affect mood and anxiety levels.
- Anti-inflammatory Effects : Some studies have suggested that indole-based compounds may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antineoplastic Properties : Certain derivatives show promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Case Studies
-
Neuropharmacological Studies : A study conducted on related indole compounds demonstrated significant anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders.
- Findings : Reduction in anxiety-like behavior was observed in rodents treated with the compound, with a notable decrease in locomotor activity in elevated plus-maze tests.
-
Cancer Research : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines.
- Findings : Treatment with these compounds resulted in increased levels of caspase activity and decreased cell viability in various cancer types.
In Vivo Studies
In vivo studies using rodent models have shown that administration of this compound leads to significant alterations in behavior and physiological responses:
| Study Type | Observations |
|---|---|
| Behavioral Tests | Decreased anxiety-like behavior |
| Physiological Tests | Altered heart rate and blood pressure |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Indole Core Modifications: The target compound’s 2-methylindole may improve metabolic stability compared to unsubstituted indoles (e.g., ).
- N-Substituent Diversity: Ethyl/4-ethylphenyl groups in the target compound likely offer moderate lipophilicity, contrasting with polar morpholine () or fluorinated benzyl () groups.
Q & A
Basic: What are the standard methods for synthesizing and characterizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling indole derivatives with substituted acetamide precursors under controlled conditions (e.g., reflux with catalysts like EDCI or HOBt). For characterization:
- Nuclear Magnetic Resonance (NMR) confirms proton and carbon environments (e.g., indole NH at δ 10–12 ppm, carbonyl groups at δ 165–175 ppm).
- Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak matching the theoretical formula).
Purity is assessed via HPLC (>95% by area normalization) .
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
Structural validation combines:
- 2D NMR (e.g., HSQC and HMBC to correlate indole protons with adjacent carbons).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry.
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
For example, the ethyl and methyl substituents on the indole and phenyl moieties are confirmed via coupling patterns in ¹H NMR .
Advanced: What strategies optimize synthetic yield and purity?
Methodological Answer:
- Computational reaction path screening (e.g., quantum chemical calculations to predict favorable intermediates and transition states).
- Solvent optimization (polar aprotic solvents like DMF enhance amide bond formation).
- Catalyst selection (e.g., Pd/C for hydrogenation steps, reducing side products).
- Iterative Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry).
For instance, highlights computational methods to reduce trial-and-error approaches by 40–60% .
Advanced: How do structural analogs inform biological activity analysis?
Methodological Answer:
Comparative studies with analogs (see Table 1) reveal structure-activity relationships (SAR):
Such data guide targeted modifications (e.g., adding electron-withdrawing groups to boost binding affinity) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:
- Standardized assays (e.g., consistent cell lines, ATP-based viability tests).
- Orthogonal validation (e.g., SPR for binding affinity, in vivo models for efficacy).
- Meta-analysis of pharmacokinetic parameters (logP, plasma protein binding) to contextualize bioavailability differences.
For indole derivatives, notes that conflicting cytotoxicity data often stem from variations in metabolic stability assays .
Advanced: What are the pharmacokinetic challenges for this compound class?
Methodological Answer:
Key challenges include:
- Low aqueous solubility (addressed via salt formation or nanoformulation).
- Rapid hepatic metabolism (CYP450 inhibition studies guide structural tweaks).
- Blood-brain barrier penetration (logD optimization to ~2–3).
Preclinical studies use: - Microsomal stability assays (e.g., t₁/₂ < 30 mins suggests need for prodrug strategies).
- Plasma protein binding assays (>90% binding may limit free drug concentration) .
Advanced: How to design experiments for target interaction studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to receptors like serotonin transporters.
- Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., Ala-scanning of binding pockets).
- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).
For example, details quinazoline analogs validated via SPR with KD values <100 nM .
Advanced: How to prioritize substituents for therapeutic potential?
Methodological Answer:
A tiered approach is recommended:
In silico screening (ADMET predictors like SwissADME).
Fragment-based design (e.g., replacing bulky groups with bioisosteres like tetrazoles).
In vitro toxicity panels (hERG inhibition, Ames test).
highlights acetamide derivatives with 4-fluorophenyl groups showing balanced potency-safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
